REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH3:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[Cl:13]N1C(=O)CCC1=O>CN(C)C=O>[NH2:1][C:2]1[C:3]([CH3:12])=[C:4]([C:9]([Cl:13])=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6]
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Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
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NC=1C(=C(C(=O)OC)C=CC1)C
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Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
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ClN1C(CCC1=O)=O
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Name
|
|
Quantity
|
757 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 days
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under reduced pressure to a half volume
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Type
|
EXTRACTION
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Details
|
the mixture was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The extract was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash silica gel column chromatography (ethyl acetate/hexane=1/5)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=O)OC)C(=CC1)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |